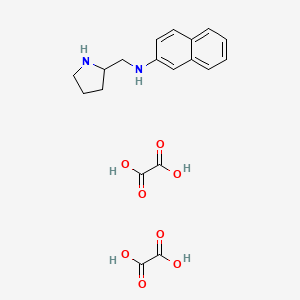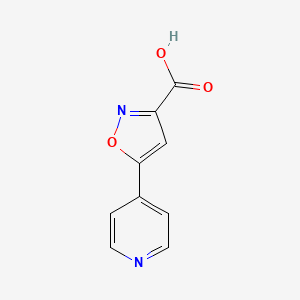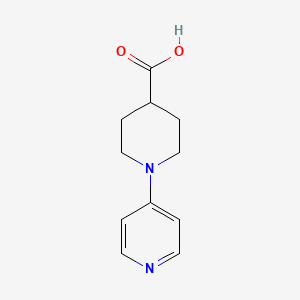![molecular formula C9H12FN B3024247 (S)-N-[1-(2-Fluorophenyl)ethyl]methylamine CAS No. 1212064-81-7](/img/structure/B3024247.png)
(S)-N-[1-(2-Fluorophenyl)ethyl]methylamine
Vue d'ensemble
Description
(S)-N-[1-(2-Fluorophenyl)ethyl]methylamine is a chiral amine compound that plays a significant role in pharmaceutical synthesis. It is known for its use as a building block in the preparation of various biologically active molecules. The presence of the fluorine atom in the phenyl ring enhances its chemical properties, making it a valuable compound in medicinal chemistry.
Mécanisme D'action
Target of Action
It is known that this compound plays a crucial role as a chiral building block in pharmaceutical synthesis .
Mode of Action
The mode of action of (S)-N-[1-(2-Fluorophenyl)ethyl]methylamine involves its interaction with ω-transaminases, which are widely recognized as environmentally friendly and efficient catalysts for the preparation of chiral amines . A variant of ω-transaminase, Y168R/R416Q, has been shown to catalyze the synthesis of this compound from 2-fluorophenone .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the enzymatic conversion of 2-fluorophenone to this compound, catalyzed by the ω-transaminase variant Y168R/R416Q
Result of Action
The result of the action of this compound is the production of a chiral amine, which is a crucial building block in pharmaceutical synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (S)-N-[1-(2-Fluorophenyl)ethyl]methylamine involves the use of ω-transaminases. These enzymes are recognized for their efficiency and environmental friendliness in producing chiral amines. In a notable study, a novel ω-transaminase from Pseudogulbenkiania ferrooxidans was employed to catalyze the synthesis of this compound from 2-fluorophenone. The reaction achieved a yield of 83.58% and an enantioselectivity exceeding 99% after a 10-hour reaction .
Industrial Production Methods
Industrial production of this compound typically involves biocatalytic processes due to their high efficiency and selectivity. The use of genetically engineered bacteria containing specific transaminase genes has been explored to enhance the yield and enantioselectivity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-[1-(2-Fluorophenyl)ethyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated amines, ketones, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
(S)-N-[1-(2-Fluorophenyl)ethyl]methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the manufacture of agrochemicals and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-N-[1-(2-Fluorophenyl)ethyl]methylamine
- (S)-N-[1-(4-Fluorophenyl)ethyl]methylamine
- (S)-N-[1-(2-Chlorophenyl)ethyl]methylamine
Uniqueness
(S)-N-[1-(2-Fluorophenyl)ethyl]methylamine is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring. This structural feature enhances its chemical stability and reactivity compared to other similar compounds. Additionally, its high enantioselectivity makes it a valuable chiral building block in pharmaceutical synthesis .
Propriétés
IUPAC Name |
(1S)-1-(2-fluorophenyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHQNPXQYYTODW-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654571 | |
| Record name | (1S)-1-(2-Fluorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212121-08-8 | |
| Record name | (1S)-1-(2-Fluorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3024176.png)




![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B3024186.png)
![1H-pyrazolo[3,4-c]pyridine](/img/structure/B3024187.png)
